2-(Perfluorophenyl)isoindoline-1,3-dione
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Overview
Description
2-(Perfluorophenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a perfluorophenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)isoindoline-1,3-dione typically involves the reaction of N-(perfluorophenyl)carbonimidoyl dichloride with aromatic compounds such as benzoic acid, benzoyl chloride, or phthalic anhydride in the presence of aluminum chloride (AlCl3) at elevated temperatures (around 170°C) . This reaction yields the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(Perfluorophenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(Perfluorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptor Modulation: The compound can modulate dopamine receptors, particularly the D2 and D3 receptors, which are involved in neurotransmission and are targets for antipsychotic drugs.
Inhibition of β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but without the perfluorophenyl group.
Phthalimide Derivatives: These compounds share the isoindoline-1,3-dione core structure and are used in various pharmaceutical applications.
Uniqueness: 2-(Perfluorophenyl)isoindoline-1,3-dione is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
168417-28-5 |
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Molecular Formula |
C14H4F5NO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4F5NO2/c15-7-8(16)10(18)12(11(19)9(7)17)20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H |
InChI Key |
AXQQMQSRMPOWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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